Diethyl (chloromethyl)phosphonate
Overview
Description
Diethyl (chloromethyl)phosphonate is a clear colorless to light yellow liquid . It is a reactant involved in various reactions such as subsequent alkylation after nucleophilic substitution, one-pot alkylation-boration of α-haloalkylphosphonates, synthesis of cyclpentane and pyrrolidine derivatives via regioselective insertion reactions, and phosphorylation leading to P-containing cyclopropanes .
Synthesis Analysis
The synthesis of diethyl (chloromethyl)phosphonate has been reported in several studies. One method involves the chemoselective activation of diethyl phosphonates with triflic anhydride. This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . Another approach involves the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite .
Molecular Structure Analysis
The molecular formula of diethyl (chloromethyl)phosphonate is C5H12ClO3P . The InChI representation is InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 . The Canonical SMILES representation is CCOP(=O)(CCl)OCC .
Chemical Reactions Analysis
Diethyl (chloromethyl)phosphonate is involved in several chemical reactions. It is used as a reactant in subsequent alkylation after nucleophilic substitution, one-pot alkylation-boration of α-haloalkylphosphonates, synthesis of cyclpentane and pyrrolidine derivatives via regioselective insertion reactions, and phosphorylation leading to P-containing cyclopropanes .
Physical And Chemical Properties Analysis
Diethyl (chloromethyl)phosphonate is a clear colorless to light yellow liquid . It has a boiling point of 110°C and a flash point of 86°C . The specific gravity at 20/20 is 1.20 .
Scientific Research Applications
C-C Bond Formation (Olefination)
Diethyl (chloromethyl)phosphonate: is widely used in the formation of carbon-carbon bonds, particularly in olefination reactions . This compound serves as a reagent in the Wadsworth-Emmons reaction , which is a critical method for creating double bonds between carbon atoms. This reaction is fundamental in the synthesis of various alkenes, which are essential in the production of polymers, pharmaceuticals, and agrochemicals.
Nucleophilic Substitution Reactions
This chemical plays a crucial role in nucleophilic substitution reactions where it acts as a reactant . The chloromethyl group in the compound is highly reactive and can be substituted by other nucleophiles, leading to the formation of a wide range of products with diverse applications, from material science to biochemistry.
Synthesis of Cyclopentane and Pyrrolidine Derivatives
Researchers utilize Diethyl (chloromethyl)phosphonate in regioselective insertion reactions to synthesize cyclopentane and pyrrolidine derivatives . These compounds have significant implications in medicinal chemistry, particularly in the development of new therapeutic agents.
Phosphorylation Reactions
The compound is involved in phosphorylation reactions that lead to the creation of phosphorus-containing cyclopropanes . These structures are of interest due to their potential biological activity and their use in the development of novel pharmaceuticals with unique modes of action.
Alkylation-Boration of α-Haloalkylphosphonates
Diethyl (chloromethyl)phosphonate: is used in one-pot alkylation-boration processes involving α-haloalkylphosphonates . This method is significant for introducing boron into organic molecules, which is a crucial step in the synthesis of various boron-containing drugs and materials.
Safety and Handling in Laboratory Settings
While not a direct application in research, understanding the safety and handling of Diethyl (chloromethyl)phosphonate is crucial for its use in scientific experiments . It requires careful handling due to its potential to cause eye and skin irritation, as well as respiratory issues. Knowledge of its properties ensures that researchers can safely utilize this compound in various applications.
Safety and Hazards
Diethyl (chloromethyl)phosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Diethyl (chloromethyl)phosphonate is a reactant involved in various chemical reactions . .
Mode of Action
The mode of action of Diethyl (chloromethyl)phosphonate primarily involves its role as a reactant in chemical reactions. It is involved in subsequent alkylation after nucleophilic substitution, one-pot alkylation-boration of α-haloalkylphosphonates, synthesis of cyclopentane and pyrrolidine derivatives via regioselective insertion reactions, and phosphorylation leading to P-containing cyclopropanes .
Biochemical Pathways
The biochemical pathways affected by Diethyl (chloromethyl)phosphonate are related to its role in chemical reactions. It is involved in the formation of C-C bonds , which can lead to the synthesis of various organic compounds.
Result of Action
The result of Diethyl (chloromethyl)phosphonate’s action is the formation of new organic compounds through various chemical reactions . .
Action Environment
The action of Diethyl (chloromethyl)phosphonate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its boiling point is 109-110 °C at 10 mmHg, and it has a density of 1.2 g/mL at 25 °C . These properties can affect the compound’s stability and efficacy in different environments.
properties
IUPAC Name |
1-[chloromethyl(ethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWKMCTWJLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062883 | |
Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3167-63-3 | |
Record name | Diethyl P-(chloromethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3167-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (chloromethyl)phosphonate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67753 | |
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Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (chloromethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl (chloromethyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3LYK2K3U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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